3-Bromo-5-chloro-4-fluorobenzaldehyde

Description

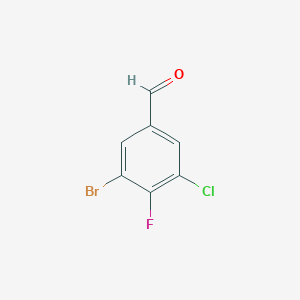

3-Bromo-5-chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃BrClFO and an approximate molecular weight of 237.45 g/mol (calculated). Its structure features a benzaldehyde core substituted with bromine at position 3, chlorine at position 5, and fluorine at position 4. The electron-withdrawing nature of these halogens significantly influences its chemical reactivity, particularly in electrophilic substitution and nucleophilic addition reactions. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where its aldehyde group enables further functionalization, such as condensation or oxidation reactions .

Properties

IUPAC Name |

3-bromo-5-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVGILTPULMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- 4-Fluorobenzaldehyde is commonly used as a base substrate for introducing bromine and chlorine substituents due to its availability and reactivity profile.

- For the target compound, a precursor such as 4-fluoro-3-chlorobenzaldehyde or 4-fluoro-3-bromobenzaldehyde may be employed, followed by further halogenation to install the remaining halogen.

Bromination Using Sodium Bromide and Sodium Hypochlorite

A green and efficient method for bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde involves:

- Dissolving 4-fluorobenzaldehyde in dichloromethane.

- Preparing an aqueous solution of sodium bromide and 35% hydrochloric acid.

- Mixing the organic and aqueous phases under ultrasonic irradiation.

- Dropwise addition of sodium hypochlorite solution (8-10%) to generate bromine in situ.

- Ultrasonic treatment and stirring at 20-25 °C, followed by phase separation.

- Washing, drying, and crystallization to obtain high purity product with yields around 90% and purity above 99%.

This method avoids the use of elemental bromine or chlorine gases, reducing hazards and environmental impact.

Chlorination Approaches

- Chlorination is typically performed using chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS).

- For selective chlorination at the 5-position (meta to aldehyde and ortho to fluorine), reaction conditions such as temperature, solvent, and stoichiometry are carefully controlled.

- In multi-halogenation sequences, chlorination may precede or follow bromination depending on reactivity and selectivity.

Alternative Synthetic Routes via Benzoyl Cyanide and Phenylglyoxylic Acid Intermediates

Some patents describe routes to halogenated benzaldehydes via intermediates such as 3-bromo-4-fluorobenzoyl cyanide and 3-bromo-4-fluorophenylglyoxylic acid:

- 3-Bromo-4-fluorobenzoyl cyanide is prepared by halogenation of benzoyl halides followed by cyanation with sodium or potassium cyanide.

- Hydrolysis of benzoyl cyanide with hydrochloric acid yields phenylglyoxylic acid derivatives.

- Decarboxylation and further transformations produce the target benzaldehydes.

- These methods allow incorporation of multiple halogens by starting from appropriately substituted benzoyl halides.

Catalytic Reduction of Benzonitriles to Benzaldehydes

Another approach involves catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile to 3-bromo-4-fluorobenzaldehyde:

- Using Raney nickel as a catalyst in formic acid solvent.

- Reaction temperatures between 50-120 °C under atmospheric or slightly elevated pressure.

- Formic acid acts both as a hydrogen source and solvent.

- The product is isolated by extraction and distillation, yielding high purity aldehyde.

This method can be adapted to substrates bearing additional chloro substituents.

Preparation of Acetals and Subsequent Hydrolysis

To protect the sensitive aldehyde group during multi-step halogenation or functionalization, acetals of 3-bromo-4-fluorobenzaldehyde are prepared:

- Reaction of the aldehyde with alcohols under acidic conditions forms stable acetals.

- Halogenation or substitution reactions are then performed on the acetal.

- Finally, hydrolysis under dilute mineral acid (e.g., HCl or H2SO4) regenerates the aldehyde.

- This strategy improves yields and selectivity in complex syntheses.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The ultrasonic-assisted bromination method using sodium bromide and sodium hypochlorite is notable for its environmental friendliness, operational simplicity, and avoidance of hazardous elemental bromine or chlorine.

- Temperature control (20-25 °C) and ultrasonic irradiation improve reaction rates and selectivity.

- Bulk melting crystallization at 31 °C effectively purifies the crude product.

- Multi-step halogenation requires careful sequence planning to avoid over-halogenation or side reactions.

- Protective group strategies (acetals) are recommended for complex syntheses involving multiple functional group transformations.

- Catalytic hydrogenation of nitriles is a versatile alternative but requires handling of catalysts and formic acid.

Chemical Reactions Analysis

Substitution Reactions

The halogen atoms on the benzene ring enable nucleophilic aromatic substitution (NAS) and halogen exchange reactions :

Nucleophilic Aromatic Substitution

-

Conditions : Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

-

Example : Reaction with sodium methoxide replaces bromine with a methoxy group, yielding 5-chloro-4-fluoro-3-methoxybenzaldehyde .

Halogen Exchange

-

Bromine/Chlorine Replacement : Using Cu catalysts, bromine at position 3 can be substituted with other groups (e.g., phenoxy via Ullmann coupling) .

Aldehyde Group Reactivity

The aldehyde functional group participates in oxidation , reduction , and condensation reactions:

Oxidation

-

Product : Forms 3-bromo-5-chloro-4-fluorobenzoic acid using KMnO₄ or CrO₃ under acidic conditions.

Reduction

-

Catalytic Hydrogenation : Pd/C or NaBH₄ reduces the aldehyde to 3-bromo-5-chloro-4-fluorobenzyl alcohol.

Condensation

-

Schiff Base Formation : Reacts with amines (e.g., aniline) to form imines, useful in pharmaceutical intermediates .

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings :

Suzuki Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Example : Coupling with phenylboronic acid yields 3-aryl-5-chloro-4-fluorobenzaldehyde derivatives .

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

-

Example : Introduces aryl/alkyl amines at the bromine position .

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta/para positions relative to substituents:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 3-bromo-5-chloro-4-fluoro-2-nitrobenzaldehyde.

Table 1: Key Reaction Conditions and Yields

Table 2: Biological Activity of Derivatives

| Derivative | Target Pathogen/Enzyme | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Thiosemicarbazone | E. coli | 16 µg/mL | |

| DHFR Inhibitor | Human Dihydrofolate Reductase | 13.7 µM |

Mechanistic Insights

Scientific Research Applications

Materials Science

Role as a Building Block

3-Bromo-5-chloro-4-fluorobenzaldehyde serves as a versatile precursor in the synthesis of complex organic compounds. Its halogen and aldehyde functional groups make it suitable for constructing molecular receptors and participating in crystal engineering. For instance, it can be utilized in the synthesis of boron-containing compounds, which are important in various applications including organic electronics and photonics.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In pharmaceutical chemistry, this compound is valuable for synthesizing intermediates that lead to the development of new drugs. Its structure is commonly found in biologically active molecules, enabling the creation of compounds with potential antimicrobial and anticancer properties. Research indicates that derivatives of 3-Bromo-5-chloro-4-fluorobenzaldehyde exhibit significant activity against various microbial strains and cancer cell lines .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound reported effective inhibition against several bacterial strains, including:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | High Inhibition |

| Candida albicans | Low Inhibition |

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 3-Bromo-5-chloro-4-fluorobenzaldehyde can inhibit the proliferation of cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer cells. For example:

- Breast Cancer Cell Line (MCF-7) : At a concentration of 10 µM, a 50% reduction in cell viability was observed after 48 hours.

- Colon Cancer Cell Line (HT-29) : At 20 µM concentration, apoptosis was induced as evidenced by flow cytometry results.

Chemical Synthesis

Versatile Reactant

This compound plays a crucial role as a starting material in various organic reactions. It can undergo nucleophilic substitution reactions to introduce different functional groups, thereby facilitating the synthesis of diverse organic compounds. Its reactivity is enhanced by the presence of halogen substituents, which can stabilize intermediates during chemical transformations.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 3-Bromo-5-chloro-4-fluorobenzaldehyde is used as a standard or reference material for calibration of instruments and development of new analytical methods. Its distinct chemical structure allows it to be utilized in spectroscopic techniques such as UV-Vis spectroscopy and chromatography for the identification and quantification of substances.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS 2385966-70-9)

- Molecular Formula : C₈H₃BrClF₃O

- Molecular Weight : 287.46 g/mol

- Key Features : Replaces the fluorine at position 4 with a trifluoromethyl (-CF₃) group. The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, enhancing the compound’s stability against nucleophilic attack and increasing its lipophilicity. This makes it more suitable for applications requiring resistance to metabolic degradation, such as in agrochemicals .

3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9)

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : ~235.46 g/mol (calculated)

- Key Features: Substitutes fluorine with a hydroxyl (-OH) group. The -OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents like water or ethanol. However, this also makes the compound more prone to oxidation compared to the fluorine-substituted analog .

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)

- Molecular Formula : C₈H₅BrClFO₂

- Molecular Weight : 267.48 g/mol

- Key Features : The aldehyde group is replaced by a methyl ester (-COOCH₃). This modification reduces electrophilicity at the carbonyl carbon, making the compound less reactive in nucleophilic additions but more stable under acidic conditions. It is often used as a protected form of the aldehyde in multi-step syntheses .

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 345983-02-0)

- Molecular Formula : C₁₅H₁₂BrClO₃

- Molecular Weight : ~371.62 g/mol (calculated)

- Key Features : Incorporates a benzyloxy (-OCH₂C₆H₄Cl) and methoxy (-OCH₃) group. The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. This compound is typically utilized in synthesizing complex heterocycles for drug discovery .

Comparative Data Table

Biological Activity

3-Bromo-5-chloro-4-fluorobenzaldehyde is a halogenated aromatic compound that has garnered attention in various fields, particularly for its biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

3-Bromo-5-chloro-4-fluorobenzaldehyde has the molecular formula C7H3BrClF O and is characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. These halogens significantly influence the compound's reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The halogen atoms can be replaced with other functional groups.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: The aldehyde group can be reduced to form an alcohol.

The biological activity of 3-Bromo-5-chloro-4-fluorobenzaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, which is crucial in various biological processes. The presence of halogen atoms enhances its reactivity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that 3-Bromo-5-chloro-4-fluorobenzaldehyde exhibits antimicrobial properties against various bacterial and fungal strains. For example, it has shown effectiveness in inhibiting the growth of specific pathogens, which is particularly relevant in the context of treating infections in immunocompromised patients .

Anticancer Activity

Research suggests potential anticancer activity for this compound. The halogenated structure may influence cell signaling pathways or induce apoptosis in cancer cells. However, comprehensive investigations are required to elucidate its mechanisms of action fully.

Case Studies and Experimental Data

A series of studies have assessed the biological activity of 3-Bromo-5-chloro-4-fluorobenzaldehyde:

- In Vitro Studies: One study reported IC50 values ranging from 48.9 μM to 57.7 μM for compounds related to this structure, indicating moderate inhibitory effects on cell growth .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 3-Bromo-5-chloro-4-fluorobenzaldehyde | 50.0 | Moderate inhibition |

| Related compounds | 48.9 - 57.7 | Variable inhibition |

- Mechanistic Insights: Further investigations revealed that the compound could interfere with cellular processes such as DNA replication or protein synthesis, suggesting a multifaceted approach to its biological activity.

Applications in Drug Development

Given its unique structure and biological properties, 3-Bromo-5-chloro-4-fluorobenzaldehyde is being explored as a potential lead compound for drug development. Its applications include:

- Enzyme Inhibition Studies: Used to investigate enzyme-ligand interactions and the development of inhibitors for therapeutic targets.

- Antimicrobial Agents: Potential development into new antibiotics or antifungal agents.

- Anticancer Drugs: Exploration as a candidate for anticancer therapies due to its observed effects on cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.